BRAF WT Inhibitory Potency: Direct Comparison with 7-Benzyl-3-methyl-8-(methylsulfanyl) Analog (Compound 22)
In a direct head-to-head comparison within the same study, 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione (compound 19) inhibited BRAF WT kinase with an IC50 of 2.10 μM, while its close structural analog 7-benzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (compound 22), which lacks the 4-chloro substituent and bears a methylsulfanyl group in place of the mercapto group, exhibited an IC50 of 30.11 μM [1][2]. This represents a 14.3-fold superiority in inhibitory potency conferred by the specific 4-chlorobenzyl and 8-mercapto substitution pattern.
| Evidence Dimension | BRAF WT kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 μM (2.10E+3 nM) |
| Comparator Or Baseline | Compound 22 (7-benzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, BDBM25379): IC50 = 30.11 μM (3.01E+4 nM) |
| Quantified Difference | 14.3-fold more potent (ΔIC50 = 28.01 μM) |
| Conditions | ELISA-based MEK phosphorylation assay; pH 7.0; 37°C; BRAF WT kinase; sigmoidal dose-response curve fitting via GraphPad Prism 4.0 [1] |
Why This Matters
This demonstrates that the 4-chlorobenzyl and 8-mercapto groups are not interchangeable with unsubstituted benzyl or methylsulfanyl analogs; selection of the correct substitution pattern is required to achieve low-micromolar BRAF inhibition.
- [1] Luo, C.; Xie, P.; Marmorstein, R. Identification of BRAF Inhibitors through In Silico Screening. J. Med. Chem. 2008, 51 (19), 6121–6127. Table 1. DOI: 10.1021/jm800539g. PMC: PMC4010122. View Source
- [2] BindingDB Entry BDBM25379: 7-benzyl-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Affinity Data: IC50 = 3.01E+4 nM. BRAF kinase activity quantified using ELISA-based MEK phosphorylation assay. View Source
